2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide
Overview
Description
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide is an organic compound that belongs to the class of aryl phosphotriesters. These compounds are characterized by the presence of a phosphate group esterified at three positions. This compound is notable for its unique structure, which includes both phenyl and phenoxy groups attached to a benzoxazaphosphinin ring system.
Preparation Methods
The synthesis of 2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide typically involves the reaction of phenol derivatives with phosphorus oxychloride, followed by cyclization with appropriate reagents. The reaction conditions often require controlled temperatures and the use of solvents such as chloroform or dichloromethane. Industrial production methods may involve similar synthetic routes but are optimized for larger scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the phosphate group.
Substitution: The phenyl and phenoxy groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.
Scientific Research Applications
2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex phosphorous-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving abnormal cell growth.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit or activate specific pathways, leading to various biological effects. For example, its antimicrobial activity may be due to the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
Similar compounds to 2-phenoxy-3-phenyl-2,3-dihydro-4H-1,3,2-benzoxazaphosphinin-4-one 2-oxide include other aryl phosphotriesters and benzoxazaphosphinin derivatives. These compounds share structural similarities but differ in their substituents and specific chemical properties. The uniqueness of this compound lies in its specific combination of phenyl and phenoxy groups, which confer distinct reactivity and biological activity.
Properties
IUPAC Name |
2-oxo-2-phenoxy-3-phenyl-1,3,2λ5-benzoxazaphosphinin-4-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14NO4P/c21-19-17-13-7-8-14-18(17)24-25(22,23-16-11-5-2-6-12-16)20(19)15-9-3-1-4-10-15/h1-14H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTJYDDKHFGIPLH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3OP2(=O)OC4=CC=CC=C4 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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